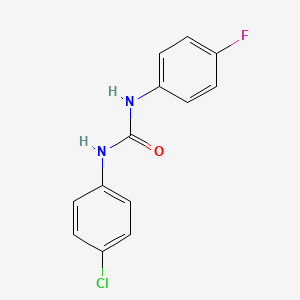

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

Description

Significance of Aryl Urea (B33335) Derivatives in Chemical and Biological Sciences

Aryl urea derivatives, and more specifically diaryl ureas, represent a privileged scaffold in medicinal chemistry and materials science. The urea functional group is a versatile building block, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This ability to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen) is fundamental to its role in molecular recognition and the modulation of biological processes. nih.gov

The significance of aryl urea derivatives extends across a wide spectrum of biological activities, including:

Anticancer Agents: Many diaryl urea derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govnih.govresearchgate.netmdpi.com By targeting kinases such as Raf, vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR), these compounds can interfere with tumor growth, proliferation, and angiogenesis. nih.govresearchgate.netmdpi.com Sorafenib, a clinically approved anticancer drug, is a prominent example of a diaryl urea derivative. nih.govresearchgate.net

Antimicrobial and Antiviral Activity: The aryl urea motif has been incorporated into compounds exhibiting antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

Other Therapeutic Areas: Research has also explored aryl urea derivatives for their potential as anticonvulsant, anti-inflammatory, and antithrombotic agents. researchgate.netresearchgate.net

The versatility of the diaryl urea structure allows for extensive chemical modification of the flanking aryl rings, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets.

Research Rationale and Scope for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

While dedicated research publications on this compound are not abundant, the rationale for its synthesis and study can be inferred from research on structurally analogous compounds. The presence of halogen atoms (chlorine and fluorine) on the phenyl rings is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.

A key area of investigation for compounds of this nature is in the field of kinase inhibition . Research on a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has demonstrated their potential as anticancer agents by inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical for the growth of breast cancer cells. researchgate.net Given this precedent, it is plausible that this compound has been synthesized and investigated for similar inhibitory activities against various protein kinases.

The specific placement of the chloro and fluoro substituents on the phenyl rings would be intended to probe the structure-activity relationship (SAR) within a series of related compounds. The electronic and lipophilic properties of these halogens can significantly influence the binding affinity of the molecule to its target protein. Therefore, this compound likely serves as a specific data point in a broader investigation to understand how different substitution patterns on the diaryl urea scaffold affect its biological profile.

Additionally, some diaryl urea derivatives have been investigated for their herbicidal properties. For instance, patents describe the use of 3-(halophenyl)-1-methyl-1-(alkyl) ureas as herbicides. This suggests another potential, albeit less explored, avenue of research for this compound.

Historical Context of Related Diaryl Ureas in Medicinal Chemistry

The journey of diaryl ureas in medicinal chemistry is a testament to the power of this structural motif. One of the earliest and most significant examples is the drug Sorafenib , the first oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. nih.gov The success of Sorafenib spurred extensive research into other diaryl urea-containing compounds, leading to the development of other kinase inhibitors like Regorafenib and Linifanib . researchgate.net

These compounds established the diaryl urea core as a key pharmacophore for targeting the "DFG-out" (inactive) conformation of kinases, a mechanism that can offer greater selectivity and overcome certain forms of drug resistance. nih.gov The urea moiety typically forms crucial hydrogen bonds with conserved amino acid residues in the kinase hinge region, while the aryl rings extend into adjacent hydrophobic pockets. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAPXNAETQDQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304088 | |

| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-51-3 | |

| Record name | N-(4-Chlorophenyl)-N′-(4-fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC164143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1 4 Chlorophenyl 3 4 Fluorophenyl Urea

Established Synthetic Pathways for Diaryl Ureas

The construction of the urea (B33335) backbone (–NH–CO–NH–) in diaryl ureas can be accomplished through several primary methods. These generally involve the formation of a carbon-nitrogen bond through the reaction of an amine with a carbonyl source.

Urea-Forming Reactions between Substituted Anilines and Isocyanates

The most common and direct method for preparing unsymmetrical diaryl ureas is the reaction between a substituted aniline (B41778) and a corresponding isocyanate. nih.govcommonorganicchemistry.com For the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea, this involves the nucleophilic attack of the amino group of one aniline derivative on the electrophilic carbon of the isocyanate group of the other.

Specifically, the reaction can proceed via two equivalent pathways:

Reaction of 4-chloroaniline (B138754) with 4-fluorophenyl isocyanate.

Reaction of 4-fluoroaniline (B128567) with 4-chlorophenyl isocyanate.

This reaction is typically conducted in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature and generally does not require a base. commonorganicchemistry.comnih.gov The primary challenge with this method can be the stability and availability of the isocyanate starting materials, which are often synthesized using the highly toxic reagent phosgene (B1210022). nih.gov

Nucleophilic Addition Approaches

Nucleophilic addition and substitution reactions provide alternative pathways that avoid the direct handling of potentially unstable isocyanates. These methods often generate the isocyanate in situ or use other activated carbonyl compounds.

One such approach involves the use of carbamates. For instance, an aniline can react with an activated carbamate (B1207046), like an isopropenyl carbamate or a phenyl carbamate, to form the urea product. commonorganicchemistry.comnih.gov Isopropenyl carbamates are particularly effective as they react cleanly and irreversibly, minimizing the formation of symmetrical urea byproducts. nih.gov Another strategy uses diaryl carbonates, such as bis(4-nitrophenyl) carbonate, which react with a primary amine to form a carbamate intermediate that can then react with a second amine to yield the unsymmetrical urea. tandfonline.com The use of hypervalent iodine reagents, like PhI(OAc)₂, has also been explored to mediate the coupling of amides and amines to form ureas under mild, metal-free conditions. mdpi.com

More advanced techniques include palladium-catalyzed C–N cross-coupling reactions, which allow for the arylation of a simple urea, like benzylurea, in a stepwise manner to build the unsymmetrical diaryl urea. nih.gov

Phosgene and Phosgene Equivalent Reactions

Historically, phosgene (COCl₂) was a fundamental reagent for urea synthesis. wikipedia.org It reacts with two equivalents of an amine to form a urea. wikipedia.org To create an unsymmetrical urea like this compound, the reaction must be performed in a stepwise manner. First, phosgene reacts with one amine (e.g., 4-chloroaniline) to form a carbamoyl (B1232498) chloride intermediate (4-chlorophenylcarbamoyl chloride). This intermediate is then reacted with the second amine (4-fluoroaniline) to yield the final product.

Due to the extreme toxicity of phosgene gas, safer solid substitutes have been developed. rsc.orgnewdrugapprovals.org Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a common and easier-to-handle alternative that decomposes to form phosgene in situ. commonorganicchemistry.comnewdrugapprovals.orgasianpubs.org Other phosgene equivalents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,1'-carbonylbisbenzotriazole, which offer milder reaction conditions. rsc.orgmdpi.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing byproducts, particularly symmetrical ureas. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

For isocyanate-based syntheses, the choice of an appropriate inert solvent (e.g., THF, DMF) is important, and reactions are often run at room temperature to prevent side reactions. commonorganicchemistry.comnih.gov In palladium-catalyzed methods, factors such as the choice of ligand, base, and reaction temperature are critical. For example, in one study, lowering the reaction temperature from 85 °C to 60 °C prevented thermal decomposition of the product and increased the yield significantly. nih.gov Response surface methodology has also been employed in optimizing syntheses, allowing for the systematic study of multiple variables like temperature, time, and pH to find the ideal conditions for maximizing yield. nih.gov

Table 1: Comparison of Synthetic Parameters for Diaryl Urea Formation

| Parameter | Isocyanate Method | Phosgene/Equivalent Method | Palladium-Catalyzed Method |

|---|---|---|---|

| Key Reagents | Substituted Aniline, Isocyanate | Substituted Anilines, Triphosgene/CDI | Aryl Halide, Urea/Amine, Pd Catalyst, Ligand |

| Common Solvents | THF, DCM, DMF commonorganicchemistry.com | Dichloromethane, THF asianpubs.orgmdpi.com | Toluene, Dioxane nih.gov |

| Temperature | Room Temperature nih.gov | 0 °C to Reflux asianpubs.org | 60–100 °C nih.gov |

| Key Advantage | Direct, often high-yielding commonorganicchemistry.com | Avoids handling isocyanates directly rsc.org | Broad substrate scope, versatile nih.gov |

| Key Disadvantage | Isocyanates can be unstable/toxic nih.gov | Phosgene is highly toxic newdrugapprovals.org | Requires catalyst, can be expensive |

Scalable Synthesis and Industrial Production Considerations

For large-scale and industrial production, the choice of synthetic route is heavily influenced by factors such as cost, safety, and environmental impact. rsc.org The classical phosgene route, while effective, is often avoided due to the extreme hazards associated with handling phosgene gas. tandfonline.comnewdrugapprovals.org

The use of phosgene substitutes like triphosgene offers a safer alternative, as it is a stable solid, although it still generates toxic phosgene during the reaction. newdrugapprovals.orgasianpubs.org Therefore, strict containment and safety protocols are essential. Methods that utilize cheaper and simpler raw materials, such as catalytic processes involving carbon monoxide (CO) or carbon dioxide (CO₂), are attractive for industrial applications as they can reduce the production of saline by-products and chemical waste. rsc.org

The isocyanate route remains common, but the synthesis of the isocyanate itself is a key consideration. nih.gov Alternative "one-pot" procedures, where intermediates are not isolated, are often preferred to streamline the process, reduce waste, and improve efficiency. tandfonline.com For example, a process using an ester-substituted diaryl carbonate allows for the reaction to be carried out at low temperatures, yielding a carbamate intermediate that can be converted to the urea, with byproducts that are acceptable in pharmaceuticals. google.com

Chemical Transformations and Derivatives of this compound

The this compound molecule can serve as a scaffold for creating new derivatives with potentially different properties. The chemical reactivity of the compound is centered on the urea linkage and the two substituted phenyl rings.

While the urea group itself is generally stable, hindered trisubstituted ureas have been shown to undergo substitution reactions with various nucleophiles under neutral conditions, effectively acting as masked isocyanates. nih.gov Although the title compound is not trisubstituted, this indicates potential reactivity under specific conditions.

The aromatic rings offer sites for further functionalization. For example, electrophilic aromatic substitution could potentially add other functional groups to the rings, although the existing chloro and fluoro substituents will direct the position of any new groups. More commonly, derivatives are created by altering the starting materials before the urea synthesis. For instance, research has been conducted on derivatives where the chloro or fluoro groups are replaced with other functionalities, or where additional groups are introduced onto the phenyl rings to explore structure-activity relationships. asianpubs.orgresearchgate.net

Oxidation Reactions

The oxidation of N,N'-diarylureas is not a commonly explored transformation due to the general stability of the urea moiety under oxidative conditions. However, the aromatic rings are susceptible to oxidation under harsh conditions, potentially leading to the formation of phenols or quinones, though this often results in degradation of the molecule.

Cyclic voltammetric studies on structurally related dimethylamino-substituted diarylureas have been performed, indicating that the urea functionality can participate in redox-dependent processes. The specific oxidation potential would be influenced by the nature and position of substituents on the aryl rings. For this compound, the electron-withdrawing nature of the halogen atoms would likely make the aromatic rings less susceptible to oxidation compared to unsubstituted or electron-rich diarylureas.

No specific experimental data for the oxidation of this compound is readily available in the reviewed literature. Research on the direct C(sp³)–H oxidation of diarylmethanes to diaryl ketones using O₂ as an oxidant has been reported, but this is not directly applicable to the urea linkage itself. researchgate.net

Reduction Reactions

The reduction of diaryl ureas can proceed through different pathways depending on the reducing agent and reaction conditions. The carbonyl group of the urea can potentially be reduced, although this is a challenging transformation. More commonly, the aromatic rings can undergo reduction, or the entire urea linkage can be cleaved.

A notable reductive pathway for N,N'-diaryl ureas is reductive extrusion to form biaryls. Studies have shown that N,N'-dimethyl-N,N'-diaryl ureas can be reduced using agents like lithium metal and 4,4′-di-tert-butylbiphenyl (DBB) or through electrochemical methods to yield biaryl compounds. bris.ac.ukresearchgate.netnih.gov This reaction is facilitated by the conformational preference of the diaryl urea, which holds the two aryl rings in close proximity. bris.ac.uk It is proposed that a single-electron reduction initiates a process leading to C-C bond formation and extrusion of the urea moiety. researchgate.netnih.gov

While this specific reaction has been demonstrated for N,N'-dimethylated diaryl ureas, it provides a potential reductive pathway for this compound, which could hypothetically lead to the formation of 4-chloro-4'-fluorobiphenyl.

| Reactants | Reducing Agent/Method | Product | Yield | Reference |

| N,N'-dimethyl-N,N'-diaryl ureas | Li/DBB | Biaryl | Up to 88% | bris.ac.uk |

| N,N'-diaryl ureas | Electrochemical Reduction | Biaryl | Good yields | researchgate.netnih.gov |

This table presents data for the reduction of related N,N'-diaryl ureas, suggesting a potential reactivity pattern for this compound.

Nucleophilic Substitution Reactions

The aromatic rings of this compound are activated towards nucleophilic aromatic substitution (SNAAr) by the electron-withdrawing urea bridge and the halogen substituents. The fluorine atom, being a better leaving group than chlorine in nucleophilic aromatic substitution, is the more likely site for substitution.

Reactions with strong nucleophiles could displace the fluoride (B91410) or chloride ions. The regioselectivity of such reactions on poly-halogenated aromatic compounds can be influenced by reaction conditions and the nature of the nucleophile. rsc.org For instance, studies on pentafluoropyridine (B1199360) have shown that the position of nucleophilic attack can be controlled. rsc.org In the case of this compound, a strong nucleophile would preferentially attack the carbon atom bonded to the fluorine.

The urea nitrogen atoms can also act as nucleophiles. For example, the anion of a urea can participate in oxidative nucleophilic substitution of hydrogen in electron-deficient heterocycles. semanticscholar.org

| Reactant | Nucleophile | Product Type | Key Observation | Reference |

| Pentafluoropyridine | Hydroxybenzaldehydes | Substituted Pyridine | Site-selective substitution | rsc.org |

| 1,3,7-Triazapyrenes | Urea anion | Aminated Triazapyrene | Urea acts as an aminating agent | semanticscholar.org |

This table illustrates nucleophilic substitution reactions on related aromatic systems, providing insight into the potential reactivity of this compound.

Hydrolysis and Condensation Reactions

Hydrolysis:

Condensation Reactions:

The N-H protons of the urea moiety in this compound are weakly acidic and can be deprotonated by a strong base. The resulting anion can then participate in condensation reactions with various electrophiles.

A common reaction of ureas is condensation with aldehydes, such as formaldehyde, to form resinous products. researchgate.net Diarylureas can also undergo condensation with bis-electrophiles to form various heterocyclic structures. nih.gov For example, the reaction of guanidines (structurally related to ureas) with bis-electrophiles can produce fused pyrimidine (B1678525) systems. nih.gov

| Reactant Type | Electrophile | Product Type | Reference |

| Urea | Formaldehyde | Urea-formaldehyde resin | researchgate.net |

| Heterocyclic Guanidines | Bis-electrophiles | Fused heterocycles | nih.gov |

This table provides examples of condensation reactions involving ureas and related compounds, suggesting potential synthetic applications for this compound.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea and Derivatives

Spectroscopic techniques provide a wealth of information regarding the functional groups, bonding arrangements, and electronic environment within the molecule.

FT-IR spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound. The infrared spectrum is dominated by vibrations of the urea (B33335) moiety and the substituted aromatic rings.

Key vibrational modes observed in phenylurea derivatives include the N-H stretching vibrations, which typically appear as a strong, sometimes broad, band in the region of 3300–3440 cm⁻¹. orientjchem.org The carbonyl (C=O) stretching vibration, known as the "Amide I" band, is one of the most intense and characteristic absorptions, expected around 1655 cm⁻¹. orientjchem.org The N-H bending ("Amide II") and C-N stretching vibrations are coupled and appear in the fingerprint region, typically between 1500 cm⁻¹ and 1200 cm⁻¹. researchgate.net

Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹ and C=C stretching within the 1600–1450 cm⁻¹ range. The out-of-plane C-H bending vibrations are substituent-sensitive and appear below 900 cm⁻¹. orientjchem.org The presence of strong N-H⋯O intermolecular hydrogen bonding in the solid state can cause a red shift (a shift to lower wavenumber) of the N-H stretching vibration. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Urea (N-H) | 3300 - 3440 | Strong |

| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | Urea (C=O) | ~1655 | Strong, Sharp |

| N-H Bend (Amide II) | Urea (N-H) | ~1540 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Urea (C-N) | 1230 - 1300 | Medium |

| C-F Stretch | Aryl-Fluoride | 1150 - 1250 | Strong |

| C-Cl Stretch | Aryl-Chloride | 1000 - 1100 | Medium |

| C-H Out-of-Plane Bend | Aromatic (Ar-H) | 800 - 900 | Strong |

Note: Expected values are based on data from analogous phenylurea and diphenyl thiourea (B124793) compounds. orientjchem.orgresearchgate.netnih.govresearchgate.net

NMR spectroscopy is crucial for elucidating the precise connectivity and electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the N-H protons of the urea linkage are expected to appear as two distinct signals (or a single broad signal depending on the solvent and temperature) in the downfield region, typically between δ 8.0 and 9.5 ppm. The aromatic protons will exhibit characteristic splitting patterns. The protons on the 4-fluorophenyl ring and the 4-chlorophenyl ring will each appear as two doublets (an AA'BB' system), a result of coupling to adjacent protons. Their chemical shifts are influenced by the electron-withdrawing nature of the halogen substituents and the urea bridge, generally appearing in the δ 7.0–7.6 ppm range. organicchemistrydata.orgsigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the urea group is highly deshielded and is expected to have a chemical shift in the range of δ 150–155 ppm. The aromatic carbons will appear between δ 115 and 140 ppm. The carbon atoms directly bonded to the halogens (C-F and C-Cl) will show characteristic shifts; the C-F carbon signal will also exhibit coupling with the ¹⁹F nucleus, resulting in a doublet. sigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N-H | Urea | 8.0 - 9.5 | - |

| C=O | Urea | - | 150 - 155 |

| Ar-H | H-2', H-6' (ortho to F) | 7.0 - 7.3 (t) | - |

| Ar-H | H-3', H-5' (meta to F) | 7.3 - 7.5 (dd) | - |

| Ar-H | H-2, H-6 (ortho to Cl) | 7.2 - 7.4 (d) | - |

| Ar-H | H-3, H-5 (meta to Cl) | 7.4 - 7.6 (d) | - |

| Ar-C | C-1' (C-NH) | - | ~135 |

| Ar-C | C-4' (C-F) | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| Ar-C | C-1 (C-NH) | - | ~138 |

| Ar-C | C-4 (C-Cl) | - | ~129 |

| Ar-C | Other Aromatic | - | 115 - 130 |

Note: Values are estimates based on typical shifts for substituted phenyl rings and urea derivatives. organicchemistrydata.orgsigmaaldrich.compdx.edu

The primary electronic transitions are anticipated to be π → π* transitions associated with the aromatic rings. These transitions typically occur below 300 nm. The presence of the urea bridge and the halogen substituents can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted benzene. Studies on related compounds show that the absorption spectra can be influenced by the solvent and by intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. For this compound (molecular formula C₁₃H₁₀ClFN₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass.

The primary fragmentation in electron impact (EI) or electrospray ionization (ESI) mass spectrometry involves the cleavage of the C-N bonds of the urea linkage. wikipedia.orglibretexts.org This can lead to several characteristic fragment ions. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would reflect the presence of one chlorine atom.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Structure | Description |

|---|---|---|

| 264/266 | [C₁₃H₁₀ClFN₂O]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 155/157 | [Cl-C₆H₄-NCO]⁺ | 4-Chlorophenyl isocyanate radical cation |

| 153/155 | [Cl-C₆H₄-NH-CO]⁺ | 4-Chlorobenzoylaminyl cation |

| 127/129 | [Cl-C₆H₄-NH₂]⁺ | 4-Chloroaniline (B138754) radical cation |

| 139 | [F-C₆H₄-NCO]⁺ | 4-Fluorophenyl isocyanate radical cation |

| 137 | [F-C₆H₄-NH-CO]⁺ | 4-Fluorobenzoylaminyl cation |

| 111 | [F-C₆H₄-NH₂]⁺ | 4-Fluoroaniline (B128567) radical cation |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for related structures. libretexts.orgmiamioh.edu

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. While specific Raman data for this compound were not found in the searched literature, studies on similar phenylurea compounds have utilized this technique. nih.gov Raman spectra are particularly useful for observing symmetric vibrations, which may be weak or inactive in the IR spectrum. Key expected signals would include the symmetric stretching of the aromatic rings and potentially the C=O stretching mode. orientjchem.orgresearchgate.net

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related diaryl urea derivatives allows for a robust prediction of its structural characteristics. researchgate.netresearchgate.net

Diaryl ureas typically crystallize in monoclinic space groups, such as P2₁/c. researchgate.net The central urea moiety tends to be planar, facilitating π-electron delocalization. A key feature of urea crystal structures is the formation of extensive hydrogen-bonding networks. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.

Table 4: Typical Crystallographic Parameters for Substituted Diaryl Urea Derivatives

| Parameter | Typical Value / Description | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Hydrogen Bonding Motif | N-H⋯O | researchgate.netresearchgate.net |

| Supramolecular Assembly | Centrosymmetric R²₂(8) dimers forming 1D chains | researchgate.netresearchgate.net |

| Dihedral Angle (Ring-Ring) | 10 - 30° | researchgate.net |

| N-H⋯O Bond Length | 2.0 - 2.2 Å | researchgate.net |

Note: Data is based on published crystal structures of analogous compounds like 1-(2-chlorophenyl)-3-(p-tolyl)urea and N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea.

Single-Crystal X-ray Diffraction (SCXRD) Studies

No published studies containing single-crystal X-ray diffraction data for this compound could be located. Therefore, crystallographic parameters such as the crystal system, space group, unit cell dimensions, and other related data are not available.

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without crystallographic data, a detailed analysis of the molecular packing and specific intermolecular interactions, including hydrogen bonding patterns and quantitative data from Hirshfeld surface analysis, cannot be provided for this compound. Such analyses are contingent on the availability of a solved crystal structure.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), offer a robust framework for investigating the molecular properties of this compound. These methods allow for the detailed analysis of its electronic landscape and potential applications.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. nih.govajchem-a.com For instance, studies on similar structures have utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve a good correlation between theoretical and experimental data. ajchem-a.com Such calculations are foundational for the subsequent analyses, including HOMO-LUMO, NBO, and MEP studies, providing a reliable molecular geometry from which to derive further insights. nih.govnih.gov

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing molecular stability and reactivity. nih.gov

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic urea compounds, the HOMO is typically localized on the phenyl rings and the urea linkage, while the LUMO is distributed over the aromatic systems. This distribution governs the charge transfer characteristics of the molecule. In a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations revealed a HOMO-LUMO energy gap of 4.4815 eV, indicating good kinetic stability. researchgate.net

Below is a table illustrating typical HOMO-LUMO energy values calculated for a related fluorophenyl derivative using DFT.

| Parameter | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Data is illustrative and based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability of a molecule. nih.gov It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

An illustrative table of NBO interactions in a related molecule is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| n(Cl) | π*(C-C) | 954.54 |

| This data is based on a related chlorophenyl derivative and serves as an example of the types of interactions observed. acadpubl.eu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red and Orange: Indicate regions of negative potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue: Represents regions of positive potential, which are electron-deficient and are sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H protons).

Green: Denotes regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen atom and the fluorine atom, making them likely sites for electrophilic interaction. nih.gov Conversely, the areas around the N-H protons would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. nih.gov

Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a key process that influences the electronic and optical properties of a molecule. It is often initiated by the absorption of light, causing an electron to move from a donor part of the molecule to an acceptor part. HOMO-LUMO analysis is instrumental in understanding ICT, as the HOMO often corresponds to the electron-donating region and the LUMO to the electron-accepting region. nih.gov

In diaryl urea compounds, the urea bridge facilitates electronic communication between the two aromatic rings. The nature and position of substituents on these rings, such as the chloro and fluoro groups in this compound, significantly modulate the ICT characteristics. NBO analysis also elucidates charge transfer by quantifying the stabilization energies resulting from donor-acceptor orbital interactions. acadpubl.eu

Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) of a molecule is a measure of its NLO response. Molecules with large β values are promising candidates for NLO applications. Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of molecules.

The NLO properties of organic molecules are often associated with intramolecular charge transfer, a large dipole moment, and a small HOMO-LUMO energy gap. For urea derivatives, the presence of donor and acceptor groups connected through a π-conjugated system can enhance the NLO response. Studies on similar organic compounds have shown that their calculated first hyperpolarizability can be significantly higher than that of the standard NLO material, urea. nih.gov The calculation of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) helps in assessing the potential of a compound for NLO applications.

An example of calculated NLO properties for a related pyrazoline derivative is shown below.

| Property | Calculated Value |

| Dipole Moment (μ) | 5.33 Debye |

| First Hyperpolarizability (β) | 2.05 x 10⁻³⁰ esu |

| Illustrative data from a related fluorophenyl compound. nih.gov |

Computational Insights into this compound

In the realm of computational chemistry and molecular modeling, in silico techniques have become indispensable for the preliminary assessment of novel chemical entities. These methods provide a theoretical framework for predicting the behavior of molecules, thereby guiding further experimental research. This article delves into the computational analysis of this compound, focusing on its simulated interactions with protein targets and its predicted pharmacokinetic properties.

Biological Activities and Therapeutic Potential

Antiproliferative and Anticancer Activities of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea Derivatives

Derivatives of this compound have emerged as potent agents against cancer cell proliferation. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth, survival, and metastasis. researchgate.net The structural features of the diarylurea core allow for targeted interactions with various oncogenic proteins. frontiersin.org

The anticancer potential of diarylurea derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are fundamental in identifying the spectrum of activity and the potency of these compounds.

Research has demonstrated that novel 1-(3-aryl-4-chlorophenyl)-3-(p-aryl) urea (B33335) derivatives exhibit significant cytotoxicity against breast cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.net Similarly, other diarylurea derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, which represents nine different types of cancer. nih.gov For instance, certain derivatives were particularly effective against renal cancer (A498), melanoma (SK-MEL-5), and colon cancer (COLO 205) cell lines. nih.gov

The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various derivatives have reported potent activities across multiple cell lines. For example, a benzimidazole (B57391) derivative showed high cytotoxic activity against the A549 lung cancer cell line (IC₅₀ = 15.80 µM) and the HepG2 liver cancer cell line (IC₅₀ = 15.58 µM). jksus.org Another study on plastoquinone (B1678516) analogues highlighted a derivative, AQ-12, which exerted notable cytotoxicity toward HCT-116 colon cancer cells (IC₅₀ = 5.11 µM) and MCF-7 breast cancer cells (IC₅₀ = 6.06 µM). nih.gov

The table below summarizes the cytotoxic activities of selected diarylurea derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Diarylurea Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are central to this process. nih.gov Diarylurea derivatives have been investigated for their ability to inhibit angiogenesis, often by targeting endothelial cells.

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. Research has shown that advanced glycation end products (AGEs) can induce cell cycle arrest and senescence in HUVECs, a process relevant to diabetic complications but also indicative of cellular stress pathways that can be modulated by therapeutic agents. nih.gov Studies on specific inhibitors have demonstrated that blocking certain cellular pathways can suppress this AGEs-induced senescence, highlighting the potential for targeted intervention in endothelial cell biology. nih.gov While direct studies on this compound's effect on HUVECs are limited in the provided context, the known anti-angiogenic targets of its derivatives, like VEGFR-2, strongly suggest an impact on endothelial cell proliferation. rsc.org

The anticancer activity of diarylurea derivatives is often attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer. frontiersin.org

Kinase Inhibition: Many diarylurea compounds function as multi-kinase inhibitors. frontiersin.org For example, Sorafenib, a well-known anticancer drug, features a diarylurea structure and targets several kinases, including VEGFR and Raf kinases. nih.gov The urea moiety is crucial for binding to the ATP-binding site of these kinases. frontiersin.org

BRAF: The BRAF kinase is a component of the MAPK signaling pathway, and its mutations, particularly V600E, are drivers in many cancers like melanoma and thyroid cancer. oncotarget.comnih.gov A hybrid design approach, combining the 4-anilinoquinazoline (B1210976) and unsymmetrical diaryl urea pharmacophores, has led to the discovery of compounds that are potent inhibitors of both wild-type BRAF and the oncogenic BRAF V600E mutant. rsc.org Molecular docking studies suggest these compounds may act as type II inhibitors, binding to the DFG-out conformation of the kinase. rsc.org

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell proliferation. nih.govnih.gov The same 4-anilinoquinazoline urea derivatives that inhibit BRAF have also shown profound inhibitory activity against EGFR. rsc.org

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target for anti-cancer drugs. nih.gov Lenvatinib, another diarylurea-related kinase inhibitor, effectively targets VEGFR-2, in addition to other receptors like VEGFR-1 and VEGFR-3. frontiersin.org The 4-anilinoquinazoline urea derivatives also demonstrate significant inhibition of VEGFR-2, positioning them as multi-targeted agents capable of simultaneously blocking tumor cell proliferation and angiogenesis. rsc.org

Antimicrobial Activities

Beyond their anticancer properties, derivatives of this compound have been explored for their potential to combat microbial infections. The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with different mechanisms of action.

Derivatives of this compound have been tested against a range of both Gram-positive and Gram-negative bacteria.

Structure-activity relationship (SAR) studies on fluorobenzoylthiosemicarbazides, which are related structures, revealed that their antibacterial activity is highly dependent on the substitution pattern. nih.gov Trifluoromethyl derivatives, in particular, showed promising activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. nih.gov Pyrazole derivatives containing a trifluoromethyl phenyl group have also been synthesized and shown to be potent growth inhibitors of Gram-positive bacteria. nih.gov One of the most potent compounds in this series inhibited the growth of all tested bacteria with an MIC of 0.78 µg/mL. nih.gov

The table below presents the antibacterial efficacy of selected related compounds.

Table 2: Antibacterial Efficacy of Related Urea Derivatives

The diarylurea scaffold and related structures have also demonstrated notable activity against pathogenic fungi, which pose significant healthcare challenges.

Candida albicans : This opportunistic fungus is a common cause of infections. Aminothioxanthone derivatives have shown a broad spectrum of antifungal effects, including against C. albicans. mdpi.com One compound was found to inhibit biofilm formation, a key virulence factor associated with pathogenicity and resistance. mdpi.com Paeonol, another small molecule, has been shown to disrupt the cell membrane integrity of C. albicans and inhibit its transition to the more invasive hyphal form. nih.gov

Cryptococcus neoformans : This encapsulated yeast is a major cause of life-threatening meningoencephalitis, especially in immunocompromised individuals. Several classes of compounds are being investigated as new antifungals against this pathogen. nih.gov Allicin, the active compound in garlic, exhibits strong anti-cryptococcal activity by disrupting the fungal cell membrane, with MICs for clinical isolates ranging from 1 to 8 µg/mL. frontiersin.org Furthermore, 1,5-diarylidene-4-piperidones, which share structural similarities with diarylureas, have shown potent activity against C. neoformans, with one derivative exhibiting an MIC of 7.8 µM, surpassing the standard antifungal fluconazole. preprints.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl) urea |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea |

| 4-anilinoquinazoline ureas |

| Allicin |

| Fluconazole |

| Lenvatinib |

| Paeonol |

| Sorafenib |

Enzyme Inhibition Studies

No dedicated studies reporting the inhibitory effects of this compound against the specified enzymes were identified.

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., FabH)

Research into inhibitors of fatty acid biosynthesis, a crucial pathway in bacteria, is ongoing. Enzymes like β-ketoacyl-ACP synthase III (FabH) are recognized as promising targets for novel antibacterial agents. However, a review of the literature did not uncover any studies that have specifically tested or identified this compound as an inhibitor of FabH or other enzymes involved in this pathway.

Tyrosinase Inhibition Kinetics (e.g., Competitive Inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govresearchgate.net The mechanism of inhibition, whether competitive, non-competitive, or mixed, is a critical aspect of inhibitor characterization. saudijournals.comnih.gov While compounds featuring a 3-chloro-4-fluorophenyl motif have been explored as potential tyrosinase inhibitors, no specific kinetic data, such as IC₅₀ or Kᵢ values, for this compound have been published.

Urease Inhibition

Urease inhibitors are sought after in agriculture to prevent fertilizer degradation and in medicine to combat urease-producing pathogens. nih.govfrontiersin.org Compounds that are structural analogues of urea are considered logical candidates for urease inhibition. nih.gov Despite this, no research was found that specifically evaluates the inhibitory activity of this compound against the urease enzyme.

Lymphocyte-Specific Kinase Inhibition

Lymphocyte-specific kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. As such, Lck inhibitors are investigated for their potential in treating autoimmune diseases and certain cancers. crossfire-oncology.com While various molecular scaffolds are being explored as Lck inhibitors, there is no available research demonstrating that this compound possesses inhibitory activity against this kinase.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are cornerstone therapies for conditions such as Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. Extensive screening programs have identified numerous compounds with AChE inhibitory potential. However, no studies were found that have included this compound in such screenings or have reported any activity against this enzyme.

Anti-inflammatory Properties

The aryl urea scaffold is a constituent of various compounds investigated for anti-inflammatory effects. hilarispublisher.comresearchgate.net Phenyl ureas have been identified for their potential as anti-inflammatory agents. researchgate.net Research into 1,3-disubstituted ureas has led to the development of potent inhibitors of the soluble epoxide hydrolase (sEH), an enzyme implicated in the modulation of inflammatory processes. nih.gov The inhibition of sEH by these urea-based compounds presents a mechanism for reducing inflammation and associated pain. nih.govnih.gov For instance, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated as sEH inhibitors. nih.gov One such novel inhibitor demonstrated a significant reduction in hyperalgesia in a carrageenan-induced inflammatory pain model. nih.gov The anti-inflammatory potential is also noted in sulfonylureas, a related class of compounds. jetir.org

The structure-activity relationship studies on these inhibitors revealed the importance of the substitution pattern on the aryl ring. nih.gov While a direct evaluation of this compound was not specified, the anti-inflammatory properties of related structures suggest a potential area for investigation. For example, a benzylethoxyaryl urea derivative containing a p-fluorophenyl urea moiety (compound 2) was selected for further biological studies due to its promising activity profile. mdpi.com

Neuropharmacological Applications

Aryl urea derivatives have been explored for a variety of applications within the central nervous system, demonstrating interactions with key neurological targets.

Certain aryl urea derivatives have shown affinity for neurotransmitter receptors. For example, a series of 1-aryl-2-aminoimidazoline urea derivatives were synthesized and evaluated for their modulatory effects on the human μ-opioid receptor (MOP). mdpi.com One compound in this series was identified as a negative allosteric modulator of the MOP receptor, indicating a potential for developing safer alternatives to classical opioids. mdpi.com In other research, docking studies on benzothiazole (B30560) amide derivatives suggested potential binding interactions with GABAA receptors, a key target for anticonvulsant and anxiolytic drugs. nih.gov

The aryl urea scaffold has been associated with potential antidepressant properties. researchgate.net This suggests that compounds like this compound could be candidates for screening for activity related to mood disorders.

The potential of urea derivatives as anticonvulsant agents has been a subject of significant research. hilarispublisher.comresearchgate.net Various synthesized derivatives containing the aryl urea moiety have been reviewed for their anticonvulsant actions. hilarispublisher.comresearchgate.net

Specific examples from the literature highlight this potential:

A compound identified as 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea demonstrated noteworthy anticonvulsant activity in animal models of seizures. nih.gov

A series of 4-urea-5,7-dichlorokynurenic acid derivatives, which act as antagonists at the NMDA-associated glycine (B1666218) binding site, showed anticonvulsant activity in multiple screening tests. nih.gov

Research on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives yielded compounds with significant anticonvulsant effects. mdpi.com Notably, the most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, which contains a 4-fluorophenylpiperazinyl group, showed a superior protective index compared to the reference drug valproic acid in certain seizure models. mdpi.com

The table below summarizes the anticonvulsant activity of selected urea derivatives from research studies.

| Compound Class/Derivative | Seizure Model(s) of Activity | Reference(s) |

| 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea | Maximal Electroshock (MES) | nih.gov |

| 4-urea-5,7-dichlorokynurenic acid derivatives | Threshold Tonic Extension (TTE), MES | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | MES, 6 Hz (32 mA) | mdpi.com |

| 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 19) | 6 Hz (32 mA) | mdpi.com |

Anti-Obesity Effects and Melanocortin Receptor Agonism

Within the reviewed literature, there is no specific mention of this compound or closely related aryl ureas being investigated for anti-obesity effects or as agonists of the melanocortin receptor. This remains an area for potential future research.

Other Reported Biological Activities of Aryl Urea Scaffolds

The aryl urea scaffold is versatile and has been incorporated into molecules demonstrating a wide array of other biological activities. hilarispublisher.comresearchgate.net

Antiatherosclerotic: Certain N,N-dialkyl-N'-arylureas and related trisubstituted urea analogues have been identified as inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), conferring potential antiatherosclerotic and hypocholesterolemic properties. nih.govacs.org Substituted ureas and thioureas have been developed as agents capable of mitigating the formation of atheromatous lesions. google.com

Hypoglycemic: The urea moiety is central to the sulfonylurea class of drugs, which are widely used to treat type 2 diabetes mellitus by stimulating insulin (B600854) secretion. acs.orgwikipedia.orgnih.gov 1-Aryl-3-arylsulphonylureas have been specifically synthesized and screened for hypoglycemic activity. acs.org

Hypnotic and Sedative: Some urea derivatives have been reported to possess hypnotic and sedative properties. hilarispublisher.com

Anti-HIV: Derivatives of urea and thiourea (B124793) have shown a broad spectrum of biological activities, including anti-HIV properties. hilarispublisher.comresearchgate.net Specific series of urea and nitrosourea (B86855) derivatives of diamino acids, as well as urea analogs of PETT (PhenylEthylThiazoleThiourea), have been synthesized and evaluated as anti-HIV agents, with some acting as potent non-nucleoside reverse transcriptase inhibitors. nih.govnih.gov

Genotoxic: The genotoxic potential of some heterocyclic compounds containing the aryl urea moiety has been noted in the literature. hilarispublisher.com

Herbicidal: The herbicidal properties of substituted ureas are well-documented. cambridge.org Asymmetrical substitution on the urea structure is often a key feature for herbicidal efficacy. cambridge.org Novel urea derivatives continue to be designed and evaluated for their ability to inhibit plant growth. researchgate.netresearchgate.net Certain urea compounds have also been patented for their selective herbicidal activity. google.com

Analgesic: In addition to anti-inflammatory effects, aryl urea derivatives have demonstrated direct analgesic properties. hilarispublisher.com Urea-based inhibitors of glutamate (B1630785) carboxypeptidase II have been shown to reduce inflammatory pain perception in animal models. researchgate.net Furthermore, certain 1-aryl-imidazoline-2-yl urea derivatives exhibit strong analgesic effects in behavioral tests. mdpi.com Some potent anticonvulsant derivatives have also been successfully investigated for their antinociceptive activity in pain models. mdpi.com

Muscle Relaxant: The broad pharmacological profile of aryl urea-containing heterocycles includes muscle relaxant activity. hilarispublisher.com

Antimalarial: Aryl urea derivatives have been investigated as potential treatments for malaria. hilarispublisher.comresearchgate.net Phenylurea substituted 2,4-diamino-pyrimidines have been reported with good activity against Plasmodium falciparum. nih.govmalariaworld.org Diarylureas have also been studied for their activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Insecticidal: The diverse biological activities attributed to heterocycles containing the aryl urea scaffold also include insecticidal action. hilarispublisher.com

The table below summarizes the diverse biological activities reported for various aryl urea scaffolds.

| Biological Activity | Compound Class / Example | Reference(s) |

| Antiatherosclerotic | N,N-dialkyl-N'-arylureas, Trisubstituted ureas | nih.govacs.orggoogle.com |

| Hypoglycemic | 1-Aryl-3-arylsulphonylureas, Sulfonylureas | acs.orgnih.gov |

| Anti-HIV | Urea-PETT analogs, Nitrosourea derivatives | nih.govnih.gov |

| Herbicidal | 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron) | cambridge.org |

| Analgesic | Urea-based GCPII inhibitors, 1-aryl-imidazoline ureas | mdpi.comresearchgate.net |

| Antimalarial | Phenylurea substituted 2,4-diamino-pyrimidines | nih.govmalariaworld.org |

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution (Chlorine vs. Fluorine) on Biological Activity and Stability

The presence and nature of halogen substituents on the aromatic rings of diaryl urea (B33335) compounds are critical determinants of their biological activity and metabolic stability. In 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea, the interplay between the chlorine and fluorine atoms is a key aspect of its molecular profile.

Halogen atoms, particularly chlorine and fluorine, significantly influence the electronic properties of the phenyl rings. The substitution of a hydrogen atom with a halogen can alter the molecule's reactivity and its ability to interact with biological targets. For instance, in a series of urea-based inhibitors of glutamate (B1630785) carboxypeptidase II, the replacement of a hydroxyl group with fluorine resulted in a notable decrease in potency, highlighting the sensitivity of target binding to the specific halogen present. avcr.cz

Role of the Urea Backbone and Aromatic Substituents on Target Binding Affinity

The diaryl urea moiety is a well-established pharmacophore, crucial for the binding of this class of compounds to their protein targets. nih.govresearchgate.net The central urea group is a potent hydrogen bond donor and acceptor, forming key interactions that anchor the molecule within the binding site of a protein. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govnih.gov This dual nature allows for a network of hydrogen bonds, which are fundamental to the molecular recognition process. nih.gov

The table below illustrates the significance of the urea backbone and aromatic rings in the binding of diaryl urea compounds to their protein targets.

| Structural Feature | Role in Target Binding | Type of Interaction |

| Urea Backbone | Anchors the molecule in the binding site | Hydrogen bonding |

| Aromatic Rings | Enhances binding within hydrophobic pockets | π-interactions |

Influence of Lipophilicity and Electronic Properties on Pharmacological Profiles

The lipophilicity and electronic properties of a drug molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. researchgate.netresearchgate.net In the case of this compound, these characteristics are largely dictated by the halogen substituents. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), affects a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net

A moderate level of lipophilicity is often desirable for oral bioavailability, as it allows the compound to be soluble enough in the aqueous environment of the gastrointestinal tract while also being able to permeate lipid-based cell membranes. nih.gov The chlorine and fluorine atoms in this compound increase its lipophilicity compared to its non-halogenated counterpart. This can enhance its ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance. researchgate.net

The electronic properties of the molecule, influenced by the electron-withdrawing nature of the chlorine and fluorine atoms, also play a crucial role. These properties affect how the molecule interacts with its biological target at an electronic level, influencing the strength of binding interactions. Studies on various diaryl urea derivatives have shown that electron-withdrawing groups at the para-position of the phenyl rings are often favored for enhanced biological activity. nih.gov

The following table outlines the general impact of lipophilicity on the pharmacological profile of a drug.

| Pharmacological Parameter | Influence of Lipophilicity |

| Absorption | Generally increases with lipophilicity, but can decrease if solubility becomes too low. mdpi.com |

| Distribution | Higher lipophilicity can lead to greater distribution into tissues. mdpi.com |

| Metabolism | Can be influenced by lipophilicity, with highly lipophilic compounds sometimes being more susceptible to metabolism. mdpi.com |

| Excretion | Lipophilic compounds may be reabsorbed in the kidneys, leading to slower excretion. mdpi.com |

Design Principles for Optimized Derivatives of this compound

The design of optimized derivatives of this compound is guided by the structure-activity relationship principles gleaned from this and related compounds. The goal is to enhance therapeutic efficacy while minimizing off-target effects. One common strategy is scaffold hopping, where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. nih.gov

Another key design principle is the strategic modification of substituents on the phenyl rings. This can involve altering the type and position of halogen atoms or introducing other functional groups to optimize lipophilicity, electronic properties, and steric interactions. For example, replacing the chlorine or fluorine with other groups could modulate the compound's activity and selectivity. avcr.cz

Furthermore, the urea linker itself can be modified. While the urea moiety is crucial for hydrogen bonding, its flexibility and the nature of its substituents can be altered to improve binding affinity and pharmacokinetic properties. nih.gov The synthesis of new derivatives often involves multi-step processes, starting from precursor molecules and building up the final compound with the desired modifications. researchgate.netnih.gov The overarching aim is to create a molecule with an optimal balance of potency, selectivity, and drug-like properties.

The table below summarizes some of the key design principles for creating optimized derivatives of diaryl urea compounds.

| Design Principle | Objective | Example Strategy |

| Scaffold Hopping | To discover novel chemical entities with improved properties. | Replacing a phenyl ring with a different heterocyclic system. nih.gov |

| Substituent Modification | To fine-tune binding affinity and pharmacokinetic parameters. | Introducing different functional groups on the aromatic rings. avcr.cznih.gov |

| Linker Modification | To optimize the orientation and flexibility of the molecule within the binding site. | Altering the length or rigidity of the urea linker. nih.gov |

Applications Beyond Biomedicine

Agrochemical Research and Development

The urea (B33335) functional group is a cornerstone of many commercially successful agrochemicals, particularly herbicides and insecticides. Phenylurea herbicides are known to act by inhibiting photosynthesis in target weed species. Their mode ofaction typically involves blocking the electron flow in photosystem II. nih.gov The presence of halogen substituents, such as chlorine and fluorine, on the phenyl rings can significantly influence the efficacy and selectivity of these herbicides. researchgate.net

While specific, large-scale studies on the direct agrochemical application of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea are not widely available in public literature, the activity of structurally similar compounds provides a strong rationale for its investigation. For instance, other halogenated phenylureas have demonstrated potent herbicidal or insecticidal properties. nih.govnih.gov Research into novel pyrimidine (B1678525) derivatives incorporating a urea pharmacophore has shown insecticidal activity against vectors like Aedes aegypti, highlighting the potential of urea-based compounds in pest management. nih.gov

Furthermore, the study of environmental transformation products of existing pesticides has revealed the formation of compounds like 4-chlorophenylurea (B1664162) from the degradation of diflubenzuron, indicating the environmental relevance and inherent biological activity of such substructures. nih.gov The investigation into the agrochemical potential of this compound is therefore a logical progression in the search for new, effective, and selective crop protection agents.

Table 1: Examples of Structurally Related Phenylurea Agrochemicals

| Compound Name | Agrochemical Class | Mode of Action |

| Diuron | Herbicide | Photosystem II inhibitor |

| Monuron nist.gov | Herbicide | Photosystem II inhibitor nist.gov |

| Diflubenzuron | Insecticide | Chitin synthesis inhibitor |

| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor |

This table presents examples of related compounds to illustrate the agrochemical potential of the phenylurea class. Specific activity data for this compound is not currently available in the cited sources.

Material Science Applications

The rigid structure and potential for hydrogen bonding offered by the urea group make this compound a candidate for applications in material science. The aromatic rings contribute to thermal stability and can influence the electronic properties of materials into which they are incorporated.

Urea and its derivatives can be used as monomers in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties and thermal stability. rsc.org Non-isocyanate routes to polyureas are gaining attention as a safer and more environmentally friendly alternative to traditional methods that use hazardous isocyanate precursors. rsc.org In these methods, urea or a derivative can be reacted with diamines to form the polymer backbone.

While there is no specific literature detailing the polymerization of this compound, its structure suggests it could potentially act as a monomer or a chain extender in polymerization reactions. The presence of the chloro and fluoro substituents could impart desirable properties such as flame retardancy and modified solubility to the resulting polymers. Research on molecularly imprinted polymers has also utilized related monomers for specialized applications. mdpi.comnih.gov

Materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Urea itself is a well-known NLO material, and extensive research has been conducted on its derivatives to enhance these properties. ustc.edu.cnnih.gov The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.

Environmental Fate and Transformations

Metabolite Identification and Transformation Pathways

The transformation of phenylurea herbicides in the environment typically proceeds through a series of key reactions, including N-dealkylation, hydrolysis of the urea (B33335) linkage, and hydroxylation of the aromatic rings. oup.comnih.gov Although 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea does not have N-alkyl groups, the other pathways are highly relevant.

Hydrolysis of the Urea Bridge: A primary and crucial step in the degradation of phenylurea compounds is the enzymatic hydrolysis of the urea bridge. oup.com This reaction cleaves the molecule, leading to the formation of two substituted aniline (B41778) metabolites. In the case of this compound, this cleavage would result in the formation of 4-chloroaniline (B138754) and 4-fluoroaniline (B128567).

Further Degradation of Anilines: The resulting aniline metabolites are then subject to further microbial degradation. The environmental fate of chlorinated and fluorinated anilines has been studied, and their degradation pathways typically involve hydroxylation and subsequent ring cleavage. The persistence and potential toxicity of these aniline metabolites are of environmental concern. nih.gov

Based on the established degradation patterns of analogous phenylurea herbicides, a putative transformation pathway for this compound can be proposed. The primary metabolites would be the corresponding anilines, which are then further transformed in the environment.

Table 1: Putative Metabolites of this compound

| Metabolite Name | Chemical Formula | Transformation Pathway |

|---|---|---|

| 4-chloroaniline | C₆H₆ClN | Hydrolysis of the urea bridge |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

| 4-fluoroaniline |

| Diuron |

| Linuron |

| Isoproturon |

| Chlorotoluron |

| Fluometuron |

| Monuron |

| Fenuron |

| 1-(2,6-difluorobenzoly)-3-(4-chlorophenyl) urea |

Patent Landscape and Intellectual Property

Analysis of Existing Patents Related to 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea and its Derivatives

An extensive review of the patent landscape reveals that while the specific compound This compound is not the central subject of a large number of individual patents, it belongs to the broader chemical class of diaryl ureas, which are extensively featured in intellectual property filings. The patenting activity surrounding diaryl ureas is robust, with a primary focus on their applications in the agrochemical and pharmaceutical sectors. Major agrichemical companies have secured patents for a wide array of diaryl urea (B33335) derivatives for use as fungicides and herbicides. Concurrently, the pharmaceutical industry has patented numerous diaryl urea compounds for their potential as therapeutic agents, particularly as kinase inhibitors in oncology.

The intellectual property landscape for compounds structurally related to This compound is dominated by patents that claim a genus of compounds, often encompassing various substitutions on the phenyl rings. These patents typically focus on the synthesis of these compounds and their use in controlling pests or treating diseases.

A notable area of patenting activity for diaryl ureas is in the agrochemical field, where they have been developed as potent fungicides and herbicides. For instance, synergistic agricultural formulas that include diaryl ureas in combination with metal complexes have been patented for their ability to manage ethylene (B1197577) in plants, thereby improving crop yields. google.com One such patent describes a synergistic agricultural formula comprising at least one diacyl or diaryl urea and at least one metal complex. google.com

In the realm of fungicidal applications, patents for dipeptide compounds with fungicidal activity sometimes incorporate moieties that are structurally similar to the target compound. One such patent details new dipeptide compounds capable of controlling phytopathogens in major agricultural crops. googleapis.com

Furthermore, the process for preparing phenyl urea compounds has also been a subject of patenting. A key patent discloses a process for synthesizing certain phenyl urea compounds by using a Lewis acid to facilitate the ring opening of a benzoxazolinone by an amine. google.com This indicates the industrial importance of scalable synthetic routes to this class of compounds.

In the pharmaceutical sector, diaryl ureas are recognized for their therapeutic potential, particularly in cancer treatment. A 2017 publication in the European Journal of Medicinal Chemistry describes the discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. nih.gov This research highlights the ongoing interest in developing novel diaryl urea structures for therapeutic use.

While a specific patent for the exact molecule This compound is not prominently featured in major patent databases, the extensive patenting of its close structural analogs underscores the commercial and scientific importance of the diaryl urea scaffold. The existing patents provide a strong indication of the likely applications and the key corporate players in the event that this specific compound were to be developed for a commercial purpose.

| Patent / Publication Number | Assignee / Author | Title / Subject | Key Findings and Relevance to Diaryl Ureas |

| US10405551B2 | Stoller Enterprises, Inc. | Managing ethylene in plants using a synergistic agricultural formula comprising diacyl or diaryl urea and at least one metal complex | Discloses synergistic agricultural formulas containing diaryl ureas for improved crop management and yield. google.com |

| WO2000012472A2 | Smithkline Beecham Corp. | Process for preparing certain phenyl urea compounds | Describes a process for synthesizing phenyl urea compounds, relevant to the manufacturing of this chemical class. google.com |

| US6448228B1 | Isagro Ricerca S.R.L. | Dipeptide compounds having fungicidal activity and agronomic use thereof | Details dipeptide compounds with fungicidal properties, a field where diaryl urea derivatives are also active. googleapis.com |

| EP3994989A1 | Bayer Aktiengesellschaft | Agrochemical composition with improved drift, rainfastness and uptake properties | Pertains to agrochemical formulations that may include active ingredients from the diaryl urea class. googleapis.com |

| Li, W., et al. (2017) | N/A | Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer... | Research on diaryl urea derivatives as potential anticancer agents, indicating pharmaceutical interest in this scaffold. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling aryl amines with isocyanates or carbamates. For example, a reflux-based method in acetonitrile (65°C, 1 hour) using a carbamate precursor (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) and a substituted amine (e.g., 4-aminophenol) with DABCO as a catalyst can yield structurally analogous ureas . Key parameters to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Catalyst loading : DABCO (0.2 mmol per 1.0 mmol amine) improves coupling efficiency.

- Temperature control : Reflux conditions ensure complete conversion while minimizing side reactions.